N-[(2Z)-4-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
Description
N-[(2Z)-4-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a benzamide-derived heterocyclic compound featuring a 2,3-dihydro-1,3-thiazol-2-ylidene core. Key structural elements include:
- A 4-chlorophenyl substituent at position 4 of the thiazole ring.
- A furan-2-ylmethyl group at position 3.
- A benzamide moiety attached to the thiazole via an imine linkage.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c22-17-10-8-15(9-11-17)19-14-27-21(24(19)13-18-7-4-12-26-18)23-20(25)16-5-2-1-3-6-16/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZINUIDQUJWTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the intermediate compound with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the thiazole ring, converting it into a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated that compounds similar to N-[(2Z)-4-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide exhibit potent antimicrobial properties.
- Antibacterial Activity : Research indicates effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) often in the low microgram range .
- Antifungal Activity : Compounds in this class have also shown activity against fungi such as Aspergillus niger and Candida albicans, suggesting potential for treating fungal infections .
Anticancer Potential
The thiazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that they can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various thiazole derivatives found that those with furan substitutions exhibited enhanced antibacterial activity compared to their non-furan counterparts .
- Structure–Activity Relationship (SAR) : Research has focused on understanding how modifications to the thiazole ring and substituents affect biological activity. For instance, the introduction of electron-withdrawing groups like chlorine has been correlated with increased potency against bacterial strains .
Comparative Data Table
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Notes |
|---|---|---|---|
| N-(4-chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide | 5 | 10 | Effective against E. coli |
| N-[5-(4-Methylphenyl)diazenyl-4-phenylthiazol-2-yl]benzamide | 8 | 12 | Shows promise in cancer studies |
| N-[5-(Furan)thiazol-benzamide] | 6 | 9 | Exhibits broad-spectrum activity |
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related benzamide-thiazole derivatives, focusing on substituent effects, ring systems, and spectroscopic properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
The furan-2-ylmethyl substituent introduces additional π-electron density, contrasting with BA91465’s thieno-thiazine fused system, which may alter metabolic stability .
Ring Systems :
- The 2,3-dihydrothiazole core in the target compound is less rigid than the pyrido-thiazine fused system in , affecting conformational flexibility and intermolecular interactions.
Tautomerism :
- Unlike 1,2,4-triazole derivatives in , which exhibit thione-thiol tautomerism, the target compound’s thiazole ring stabilizes the thione tautomer (νC=S at ~1240–1255 cm⁻¹), as confirmed by the absence of νS-H bands in IR .
Spectral and Crystallographic Analysis
- IR Spectroscopy : The target compound’s IR spectrum lacks a C=O stretch (~1663–1682 cm⁻¹), confirming cyclization, similar to triazole derivatives in .
- NMR Spectroscopy : The ¹H-NMR spectrum would show deshielded aromatic protons (δ ~7.5–8.5 ppm) due to electron-withdrawing groups, comparable to .
- Crystallography : The dihydrothiazole ring in the target compound is expected to adopt a planar conformation, akin to the 4-methyl-benzamide derivative in (mean σ(C–C) = 0.002 Å).
Biological Activity
N-[(2Z)-4-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound with significant potential in biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a chlorophenyl group and a furan moiety. Its unique structure contributes to its biological activities. The molecular formula is with a molecular weight of approximately 333.79 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, potentially leading to anticancer effects.
- Receptor Modulation : It can bind to receptors that mediate cellular signaling pathways, influencing processes such as apoptosis and inflammation.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 6.2 | |
| T47D (Breast Cancer) | 27.3 | |
| MCF7 (Breast Cancer) | 43.4 |
These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against a range of bacteria and fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | High | |
| Candida albicans | Moderate |
These results indicate the potential use of this compound in treating infections caused by resistant strains of bacteria and fungi.
Case Studies and Research Findings
- Anticancer Activity : A study published in Pharmaceutical Biology highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent .
- Antimicrobial Efficacy : In a comparative analysis of various synthesized compounds, this compound showed superior antimicrobial activity compared to standard antibiotics .
Q & A
Basic: What are the key synthetic strategies for preparing N-[(2Z)-4-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide?
Answer:
The synthesis involves a multi-step approach:
- Thiazole Ring Formation : React thiourea with α-haloketones under acidic/basic conditions to construct the thiazole core. For example, using bromoketones in ethanol under reflux yields the dihydrothiazole scaffold .
- Amide Coupling : Introduce the benzamide group via coupling reactions. Carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst are effective for amide bond formation .
- Functionalization : Attach the furan-2-ylmethyl and 4-chlorophenyl substituents through alkylation or nucleophilic substitution, ensuring regioselectivity via temperature control (e.g., 0–5°C for sensitive intermediates) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution, while methanol or ethanol may stabilize intermediates during oxidation steps .
- Catalysts : Palladium on carbon (Pd/C) aids in hydrogenation or deprotection steps, while TBHP (tert-butyl hydroperoxide) under reflux (70–80°C) promotes oxidative cyclization .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during alkylation, whereas reflux conditions (80–100°C) accelerate ring-closure steps .
Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents and confirm the Z-configuration via coupling constants and spatial NOESY correlations .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and monitors reaction progress .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally analogous thiazole derivatives .
Advanced: How can researchers confirm the Z-configuration of the thiazole ring’s exocyclic double bond?
Answer:
- X-ray Diffraction : Single-crystal analysis unambiguously determines the Z-configuration by mapping atomic positions (e.g., C=N bond geometry) .
- NOESY NMR : Detects through-space interactions between the 4-chlorophenyl group and adjacent protons, confirming spatial proximity unique to the Z-isomer .
- Computational Modeling : Density Functional Theory (DFT) calculations predict C chemical shifts for Z vs. E isomers, validated against experimental NMR data .
Advanced: How should biological activity assays be designed to evaluate this compound’s potential?
Answer:
- Antimicrobial Assays : Measure minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer Screening : Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC values compared to controls like doxorubicin .
- Targeted Studies : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors, followed by enzymatic inhibition assays (e.g., ATPase activity) .
Advanced: How can contradictions in solvent choice for synthesis steps be resolved?
Answer:
- Polarity vs. Reactivity : Dichloromethane (non-polar) suits electrophilic substitutions, while methanol (polar protic) stabilizes intermediates via hydrogen bonding. Cross-validate by testing both solvents in parallel reactions .
- Solubility Data : Pre-screen solubility using UV-Vis spectroscopy or dynamic light scattering (DLS) to identify optimal solvents for each step .
- Yield Comparison : Empirical testing under varied conditions (e.g., dichloromethane at 25°C vs. methanol at reflux) quantifies trade-offs between yield and purity .
Basic: What structural features contribute to this compound’s reactivity?
Answer:
- Thiazole Ring : The electron-deficient nitrogen atom facilitates nucleophilic attacks, while the exocyclic double bond (Z-configuration) enables [2+2] cycloaddition .
- Furan Substituent : The oxygen atom in furan participates in hydrogen bonding, enhancing solubility in polar solvents .
- 4-Chlorophenyl Group : Electron-withdrawing Cl stabilizes intermediates during electrophilic substitution .
Advanced: What strategies mitigate side reactions during functional group installation?
Answer:
- Protecting Groups : Temporarily shield reactive sites (e.g., amine groups) with Boc (tert-butoxycarbonyl) to prevent unwanted alkylation .
- Stepwise Addition : Introduce bulky substituents (e.g., furan-2-ylmethyl) before smaller groups to sterically hinder side reactions .
- Low-Temperature Quenching : Halt reactions at –78°C (using dry ice/acetone baths) to trap intermediates before degradation .
Basic: How are computational methods used to predict this compound’s properties?
Answer:
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous/organic environments .
- Docking Studies : Predict binding affinities to biological targets (e.g., COX-2 enzyme) using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and metabolic stability .
Advanced: How can researchers address discrepancies in reported biological activities of analogous compounds?
Answer:
- Structural Comparison : Use data tables (e.g., IC values, substituent effects) to correlate activity trends with specific functional groups .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to isolate structural vs. experimental variables .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial screens) to identify statistically significant patterns using tools like RevMan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
